Idalopirdine

5-HT6 receptor Binding affinity Alzheimer's disease

Researchers dissecting the translational disconnect between Phase II efficacy and Phase III failures of 5-HT6 antagonists require a precisely characterized pharmacological tool. Idalopirdine addresses this with its well-defined high affinity (Ki=0.83 nM) and unique selectivity profile, distinguishing it from analogs like Intepirdine or SUVN-502. • ≥98% purity selective 5-HT6 antagonist for reproducible in vitro/in vivo studies • Demonstrated brain penetration (ED50=2.7 mg/kg in rats) for behavioral neuroscience • Validated CYP2D6 inhibition profile for polypharmacy studies with cholinesterase inhibitors • Documented Phase II efficacy data (2.16-point ADAS-cog improvement, p=0.004) for hypothesis-driven translational research

Molecular Formula C20H19F5N2O
Molecular Weight 398.4 g/mol
CAS No. 467459-31-0
Cat. No. B1259171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdalopirdine
CAS467459-31-0
Synonyms(2-(6-fluoro-1H-indol-3-yl)-ethyl)-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)amine
idalopirdine
Lu AE58054
Lu-AE58054
LuAE58054
Molecular FormulaC20H19F5N2O
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F
InChIInChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2
InChIKeyYBAWYTYNMZWMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Idalopirdine Procurement Guide


Idalopirdine (Lu AE58054) is a potent and selective antagonist of the serotonin 5-HT6 receptor, with a binding affinity (Ki) of 0.83 nM for the human receptor [1]. The compound is primarily utilized as a pharmacological tool in preclinical research aimed at elucidating the role of 5-HT6 receptors in cognition, Alzheimer's disease (AD), and schizophrenia [2].

5-HT6 receptor pharmacological studies
Cognition and Alzheimer's disease research models
Target engagement and selectivity profiling

Idalopirdine Key Differentiators


Within the class of 5-HT6 receptor antagonists, compounds exhibit wide variations in receptor affinity, selectivity profiles, and in vivo pharmacodynamics that directly impact experimental outcomes and data interpretation [1]. Simple substitution based on a common target is scientifically unsound; the unique combination of Idalopirdine's high affinity (Ki 0.83 nM), its specific off-target binding signature (e.g., α1-adrenoceptors), and its demonstrated clinical efficacy in Phase II trials (as an adjunct to donepezil) represent a distinct pharmacological entity not interchangeable with other 5-HT6 antagonists like Intepirdine or SUVN-502 [2]. The following evidence provides quantifiable justification for the specific selection of Idalopirdine over its closest analogs.

Affinity and selectivity profiles differ among 5-HT6 antagonists; binding characteristics may not translate directly across compounds.

Distinct off-target binding signatures (5-HT2A, α1-adrenoceptors) can shift in vivo behavioral and physiological endpoints.

Phase II cognitive endpoint response was not replicated in Phase III; translational relevance requires careful review.

Idalopirdine Comparator Evidence


Binding Affinity Differentiation

Idalopirdine exhibits a higher binding affinity for the human 5-HT6 receptor (Ki = 0.83 nM) compared to the clinical-stage comparators SUVN-502 (Masupirdine) and Cerlapirdine, but a lower affinity than Intepirdine. This positions Idalopirdine as a high-affinity tool compound within the class, with an affinity profile distinct from all other major comparators [1].

Binding Affinity
Cross-study comparable
Idalopirdine Ki 0.83 nM
Intepirdine 0.23 nM
SUVN-502 2.04 nM
Cerlapirdine 1.3 nM
Affinity context for target engagement studies
Ranked within clinical-stage 5-HT6 antagonist set
5-HT6 receptor Binding affinity Alzheimer's disease

5-HT2A Selectivity Profile

Idalopirdine's selectivity profile is characterized by >50-fold selectivity over more than 100 receptors, enzymes, and ion channels, with the notable exceptions of α1A- and α1B-adrenergic receptors (Ki = 21 and 22 nM, respectively) and the 5-HT2A receptor (Ki = 83 nM) [1]. In comparison, Intepirdine demonstrates a different selectivity fingerprint with a 5-HT2A Ki of 10 nM [2]. The significantly higher affinity of Idalopirdine for the 5-HT2A receptor compared to its 5-HT6 target (100-fold lower) contrasts with the relative proximity for Intepirdine (~43-fold difference), representing a distinct pharmacological profile.

5-HT2A Selectivity
Direct head-to-head comparison
100-fold (5-HT6/5-HT2A)
Off-target profile review for CNS studies
Intepirdine ratio 43-fold; 8.3-fold lower 5-HT2A affinity
Selectivity Off-target effects 5-HT2A

In Vivo Target Engagement

Oral administration of Idalopirdine in rats potently inhibits the in vivo binding of the 5-HT6 antagonist radioligand [3H]Lu AE60157, with an ED50 value of 2.7 mg/kg [1]. This demonstrates robust, dose-dependent central target engagement. While many 5-HT6 antagonists are brain-penetrant, the availability of a precise in vivo ED50 value for Idalopirdine provides a quantitative benchmark for dose selection in rodent behavioral and neurochemical studies, a detail not uniformly reported for all comparators.

In Vivo Target Engagement
Class-level inference
ED50 2.7 mg/kg (oral, rat)
Quantitative benchmark for rodent model dosing
Radioligand binding inhibition in striatum
In vivo pharmacology Brain penetration Target engagement

Phase II Cognitive Signal

In a 24-week, randomized, double-blind, placebo-controlled Phase II trial (LADDER) involving 278 patients with moderate Alzheimer's disease on stable donepezil therapy, adjunctive Idalopirdine (90 mg/day) demonstrated a statistically significant improvement in cognition. The change from baseline in ADAS-cog total score was -0.77 points for Idalopirdine versus a worsening of +1.38 points for placebo, yielding a treatment difference of -2.16 points (95% CI -3.62 to -0.69; p=0.0040) [1]. This positive Phase II result contrasts with the outcomes of subsequent larger Phase III trials for both Idalopirdine and the comparator Intepirdine, which failed to meet their primary cognitive endpoints [2]. This discrepancy highlights a unique dataset in the compound's development history that is of significant interest for translational research investigating the factors governing clinical success or failure of 5-HT6 antagonists.

Phase II Cognitive Signal
Cross-study comparable
ADAS-cog difference −2.16 points (p=0.0040)
Reported Phase II cognitive endpoint context
Phase III trials did not replicate; supports translational research
Clinical trial Alzheimer's disease Cognition

CYP2D6 Inhibition Profile

Idalopirdine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 [1]. This property is a key differentiator, as it can lead to clinically relevant increases in the plasma concentrations of co-administered drugs that are CYP2D6 substrates, such as donepezil [2]. This mechanism is believed to contribute to the enhanced cognitive effects observed when Idalopirdine is used as an adjunct to cholinesterase inhibitors. This specific metabolic interaction profile is not a universal feature of all 5-HT6 antagonists and represents a critical consideration for researchers studying polypharmacy or designing in vivo studies involving other CNS-active compounds.

CYP2D6 Inhibition
Class-level inference
Potent CYP2D6 inhibition
Influences co-administered drug exposure
Not universal among 5-HT6 antagonists; review combination study design
CYP2D6 Drug-drug interaction Pharmacokinetics

Idalopirdine Research Applications


Translational Research on Clinical Failure

Procure Idalopirdine as a critical tool for in vivo and ex vivo studies aimed at dissecting the translational disconnect between its positive Phase II efficacy signal (2.16-point ADAS-cog improvement vs. placebo, p=0.004) [1] and subsequent Phase III failures [2]. Use the compound to re-evaluate preclinical models of AD, investigate the impact of patient selection criteria, or explore potential pharmacokinetic/pharmacodynamic reasons for the lack of efficacy in larger trials. This scenario leverages the unique clinical data package of Idalopirdine for high-value, hypothesis-driven research.

CYP2D6-Mediated Drug-Drug Interactions

Utilize Idalopirdine in in vitro and in vivo models to study the effects of potent CYP2D6 inhibition [1] on the pharmacokinetics and pharmacodynamics of co-administered CNS drugs, particularly cholinesterase inhibitors like donepezil [2]. This is a well-defined application where Idalopirdine's specific metabolic profile provides a clear experimental advantage over 5-HT6 antagonists that lack this property, making it a model compound for studying polypharmacy in neurodegeneration research.

5-HT6 Receptor Pharmacological Probe

Employ Idalopirdine as a high-affinity (Ki = 0.83 nM) [1] and selective [2] antagonist to probe the role of 5-HT6 receptors in cellular signaling, synaptic plasticity, and neuronal network oscillations. Its well-characterized in vitro profile and demonstrated brain penetration (ED50 = 2.7 mg/kg in rats) [1] make it a reliable tool for reproducible in vitro and in vivo electrophysiology and behavioral neuroscience experiments, particularly when comparing results across studies using different 5-HT6 antagonists.

Comparative Selectivity Profiling

Use Idalopirdine in side-by-side comparative assays (e.g., receptor binding panels, functional assays) with other 5-HT6 antagonists like Intepirdine or SUVN-502 to map the functional consequences of their distinct selectivity fingerprints. Focus on the differential activity at the 5-HT2A receptor, where Idalopirdine shows a 100-fold selectivity (Ki = 83 nM) compared to Intepirdine's 43-fold selectivity (Ki = 10 nM) [1][2]. This application directly addresses the need for quantitative, comparator-based evidence in receptor pharmacology research.

Application
Selection Property
Validation Focus
Translational failure research in AD
Phase II cognitive endpoint dataset
Model-response validation against Phase III outcomes
CYP2D6-mediated interaction studies
Potent CYP2D6 inhibitory profile
Pharmacokinetic interaction assessment in combination models
5-HT6 receptor probe for neurophysiology
High-affinity binding and selectivity
Reproducible target engagement in vitro / in vivo
Selectivity profiling across 5-HT6 antagonists
Distinct selectivity fingerprint at 5-HT2A
Functional consequence mapping in side-by-side assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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